molecular formula C20H18O4 B108176 8-prenylchrysin CAS No. 34125-75-2

8-prenylchrysin

Cat. No.: B108176
CAS No.: 34125-75-2
M. Wt: 322.4 g/mol
InChI Key: WVBTWALEDCJRKA-UHFFFAOYSA-N
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Description

8-prenylchrysin is a prenylated flavonoid, a type of flavonoid derivative characterized by the presence of a prenyl group. Prenylated flavonoids are known for their enhanced bioactivity and bioavailability compared to non-prenylated flavonoids. This compound is found in various plants and has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and estrogen-like effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-prenylchrysin involves the prenylation of a flavonoid skeleton. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-prenylchrysin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The prenyl group can be hydrogenated to form a saturated side chain.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated prenyl side chains.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-prenylchrysin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Bavachin
  • Isobavachin
  • 8-Prenylapigenin

Comparison: 8-prenylchrysin is unique due to its specific hydroxylation pattern and prenylation at the 8-position, which contributes to its distinct biological activities. Compared to similar compounds like bavachin and isobavachin, it has shown different levels of estrogen-like activity and cytotoxicity .

Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBTWALEDCJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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